7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
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Description
This compound is a complex organic molecule with a molecular weight of 434.47 . It contains several functional groups including a purine-2,6-dione, a phenylpiperazin-1-yl group, and a fluorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain biological activities .Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its role as an inhibitor of ENTs . Additionally, the synthesis and characterization of analogues could provide valuable insights into the structure-activity relationships of this class of compounds .
Properties
CAS No. |
673490-86-3 |
---|---|
Molecular Formula |
C23H23FN6O2 |
Molecular Weight |
434.475 |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C23H23FN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-7-5-6-10-18(16)24)22(25-20)29-13-11-28(12-14-29)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,26,31,32) |
InChI Key |
UGWXHXRZNHNYPW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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